4-Chloro-1H-indole-5-carboxylic acid
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Overview
Description
4-Chloro-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-chloro-1h-indole-5-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations would depend on the specific biological activity being exerted by the compound.
Result of Action
The molecular and cellular effects of this compound would depend on its specific biological activities. Given the broad range of activities associated with indole derivatives, these effects could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-indole-5-carboxylic acid typically involves the chlorination of indole-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Indole-5-carboxylic acid is dissolved in an appropriate solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The solvent is then evaporated, and the crude product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-Chloro-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
Indole-5-carboxylic acid: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Chloroindole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
Uniqueness
4-Chloro-1H-indole-5-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRDZTXRLMYLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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